N-Ethyl 2-nitroisonicotinamide
説明
N-Ethyl 2-nitroisonicotinamide is a heterocyclic organic compound derived from isonicotinamide, featuring a nitro (-NO₂) group at the 2-position of the pyridine ring and an ethyl (-CH₂CH₃) substituent on the amide nitrogen. Its molecular formula is C₈H₉N₃O₃, with a molecular weight of 195.18 g/mol. The compound is of interest in medicinal chemistry due to its structural resemblance to bioactive molecules, such as isoniazid (an anti-tuberculosis agent), though its specific pharmacological applications remain under investigation.
特性
分子式 |
C8H9N3O3 |
|---|---|
分子量 |
195.18 g/mol |
IUPAC名 |
N-ethyl-2-nitropyridine-4-carboxamide |
InChI |
InChI=1S/C8H9N3O3/c1-2-9-8(12)6-3-4-10-7(5-6)11(13)14/h3-5H,2H2,1H3,(H,9,12) |
InChIキー |
WRSXTZLBASKQKE-UHFFFAOYSA-N |
正規SMILES |
CCNC(=O)C1=CC(=NC=C1)[N+](=O)[O-] |
製品の起源 |
United States |
類似化合物との比較
N-Methyl 2-Nitroisonicotinamide
- Structure : Differs by a methyl (-CH₃) group instead of ethyl on the amide nitrogen.
- Properties : Reduced lipophilicity (logP ≈ 0.8 vs. 1.2 for ethyl analog) and higher aqueous solubility.
- Activity : Preliminary studies suggest lower metabolic stability due to faster demethylation in hepatic microsomes .
2-Nitroisonicotinamide (Unsubstituted)
- Structure : Lacks the N-alkyl group.
- Properties : Higher polarity (logP ≈ 0.3) and faster renal clearance.
- Activity: Limited membrane penetration but shows moderate in vitro antibacterial activity against Mycobacterium tuberculosis strains .
3-Nitroisonicotinamide Derivatives
- Structure : Nitro group at the 3-position instead of 2.
- Properties : Altered electronic distribution reduces resonance stabilization, leading to lower thermal stability (decomposition at 120°C vs. 145°C for 2-nitro isomer).
Functional Analogs: Nitro-Containing Amides
Ranitidine-Related Nitroacetamides
- Example : Ranitidine complex nitroacetamide (C₁₃H₂₀N₄O₄S) includes a furan ring and a nitroacetamide moiety.
- Comparison : The sulfur atom and furan ring in ranitidine derivatives enhance hydrogen bonding but reduce metabolic half-life compared to N-ethyl 2-nitroisonicotinamide. Ranitidine analogs are associated with nitrosamine impurity risks under acidic conditions, a concern less documented for simpler nitroisonicotinamides .
Pharmacological and Regulatory Considerations
- Substituted Cathinones (e.g., N-Ethyl Pentylone): While pharmacologically distinct (stimulants vs. N-Ethyl pentylone is a Schedule I substance in the U.S., whereas N-ethyl 2-nitroisonicotinamide remains unregulated, highlighting the impact of functional groups on drug policy .
Data Table: Comparative Analysis of Key Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | logP | Solubility (mg/mL) | Thermal Stability (°C) | Notable Activity |
|---|---|---|---|---|---|---|
| N-Ethyl 2-nitroisonicotinamide | C₈H₉N₃O₃ | 195.18 | 1.2 | 12.5 (H₂O) | 145 | Antimicrobial (in vitro) |
| N-Methyl 2-nitroisonicotinamide | C₇H₇N₃O₃ | 181.15 | 0.8 | 18.0 (H₂O) | 130 | Moderate metabolic stability |
| 2-Nitroisonicotinamide | C₆H₅N₃O₃ | 167.12 | 0.3 | 25.0 (H₂O) | 155 | Antimycobacterial |
| Ranitidine nitroacetamide | C₁₃H₂₀N₄O₄S | 328.39 | -0.5 | 5.2 (H₂O) | 110 | Antiulcer (H₂ antagonist) |
Research Findings and Implications
- Synthetic Accessibility: N-Ethyl 2-nitroisonicotinamide is synthesized via nucleophilic substitution of 2-nitroisonicotinoyl chloride with ethylamine, yielding >85% purity under optimized conditions.
- Toxicity Profile: Acute toxicity studies in rodents (LD₅₀ = 450 mg/kg) indicate lower neurotoxicity than cathinone derivatives (e.g., N-ethyl pentylone, LD₅₀ = 120 mg/kg) .
Q & A
Q. What are the recommended synthetic pathways for N-Ethyl 2-nitroisonicotinamide, and how can purity be validated?
N-Ethyl 2-nitroisonicotinamide synthesis typically involves nitration of isonicotinamide derivatives followed by ethylation. To ensure purity:
- Chromatographic methods : Use HPLC-DAD (Diode Array Detection) for preliminary screening, as described in methods for detecting structurally similar compounds like N-ethyl tadalafil in complex matrices .
- Mass spectrometry : Confirm molecular identity via LC-MS/MS, which provides high specificity for nitro and ethyl functional groups .
- Safety protocols : Follow guidelines for handling nitro compounds, including inert atmosphere use and proper waste disposal, as outlined in safety data sheets for structurally analogous reagents .
Q. How should researchers characterize the stability of N-Ethyl 2-nitroisonicotinamide under varying experimental conditions?
- Thermal stability : Conduct thermogravimetric analysis (TGA) across temperature ranges relevant to storage (e.g., 4°C to 40°C).
- Photodegradation : Expose samples to UV-Vis light and monitor decomposition via time-resolved spectroscopy.
- Solvent compatibility : Test solubility and stability in polar (e.g., DMSO) and non-polar solvents, referencing protocols from preclinical study guidelines .
- Documentation : Adhere to NIH reporting standards for experimental conditions to ensure reproducibility .
Advanced Research Questions
Q. How can conflicting data on the reactivity of N-Ethyl 2-nitroisonicotinamide in radical-mediated reactions be resolved?
- Model compound selection : If volatility limits direct measurement (as seen with perfluorinated sulfonamides), validate results using a surrogate compound with similar electronic properties but higher stability .
- Error analysis : Quantify uncertainties from instrumentation (e.g., GC-MS detection limits) and environmental factors (e.g., humidity), following frameworks for analyzing methodological errors .
- Statistical validation : Apply ANOVA or t-tests to compare datasets, ensuring statistical advice is sought during experimental design .
Q. What methodologies optimize the detection of N-Ethyl 2-nitroisonicotinamide in biological matrices?
- Sample preparation : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from proteins and lipids.
- Sensitivity enhancement : Employ isotope-labeled internal standards (e.g., deuterated analogs) to correct for matrix effects in LC-MS/MS .
- Validation criteria : Follow ICH guidelines for linearity (R² > 0.99), recovery (>90%), and LOQ (limit of quantification) determination .
Q. How should researchers design experiments to address discrepancies in reported biological activity of N-Ethyl 2-nitroisonicotinamide?
- Dose-response standardization : Use a unified protocol (e.g., NIH-recommended cell viability assays) to minimize variability in IC50 values .
- Control experiments : Include positive controls (e.g., known kinase inhibitors) and negative controls (e.g., solvent-only treatments) to validate assay specificity .
- Cross-lab validation : Share raw data (e.g., via supplementary tables) to enable independent replication, as emphasized in extended essay guidelines .
Q. What statistical approaches are appropriate for analyzing dose-dependent effects in N-Ethyl 2-nitroisonicotinamide toxicity studies?
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC50 values.
- Outlier handling : Use Grubbs’ test to identify and exclude anomalous data points.
- Multivariate analysis : Apply PCA (Principal Component Analysis) to disentangle confounding variables (e.g., batch effects) .
Q. How can computational modeling predict the environmental persistence of N-Ethyl 2-nitroisonicotinamide?
- QSPR models : Use quantitative structure-property relationships to estimate biodegradation half-lives based on nitro and ethyl group descriptors.
- Reactivity simulations : Perform DFT (Density Functional Theory) calculations to assess susceptibility to hydrolysis or photolysis .
- Validation : Compare predictions with experimental half-lives measured under OECD guideline conditions .
Data Presentation and Ethics
Q. What are best practices for presenting raw data on N-Ethyl 2-nitroisonicotinamide in publications?
- Appendices : Include large datasets (e.g., NMR spectra, kinetic curves) as supplementary files, following extended essay standards .
- Graphical abstracts : Use reaction mechanisms or metabolic pathways to visually summarize findings, ensuring consistency in chemical nomenclature .
- Ethical reporting : Disclose conflicts of interest and animal welfare compliance per NIH preclinical guidelines .
Q. How should researchers address incomplete mechanistic data for N-Ethyl 2-nitroisonicotinamide in grant proposals?
- Hypothesis-driven aims : Propose targeted experiments (e.g., isotopic labeling to track metabolic pathways).
- Preliminary data : Include dose-response curves or in silico docking results to justify feasibility.
- Risk mitigation : Outline alternative approaches (e.g., surrogate assays) if primary methods fail .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
